2-Amino-3-(pyridin-4-YL)propanoic acid 2-Amino-3-(pyridin-4-YL)propanoic acid
Brand Name: Vulcanchem
CAS No.: 1956-21-4
VCID: VC21230995
InChI: InChI=1S/C8H10N2O2/c9-7(8(11)12)5-6-1-3-10-4-2-6/h1-4,7H,5,9H2,(H,11,12)
SMILES: C1=CN=CC=C1CC(C(=O)O)N
Molecular Formula: C8H10N2O2
Molecular Weight: 166.18 g/mol

2-Amino-3-(pyridin-4-YL)propanoic acid

CAS No.: 1956-21-4

Cat. No.: VC21230995

Molecular Formula: C8H10N2O2

Molecular Weight: 166.18 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-3-(pyridin-4-YL)propanoic acid - 1956-21-4

Specification

CAS No. 1956-21-4
Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
IUPAC Name 2-amino-3-pyridin-4-ylpropanoic acid
Standard InChI InChI=1S/C8H10N2O2/c9-7(8(11)12)5-6-1-3-10-4-2-6/h1-4,7H,5,9H2,(H,11,12)
Standard InChI Key FQFVANSXYKWQOT-UHFFFAOYSA-N
SMILES C1=CN=CC=C1CC(C(=O)O)N
Canonical SMILES C1=CN=CC=C1CC(C(=O)O)N

Introduction

Chemical Structure and Identity

2-Amino-3-(pyridin-4-yl)propanoic acid is an amino acid derivative with a pyridine moiety at the 4-position. Its basic structure consists of an amino acid backbone (alanine) with a pyridine ring substitution at the beta position . The compound's structural features include:

  • A carboxylic acid group (-COOH)

  • An alpha-amino group (-NH₂)

  • A pyridine ring attached via a methylene bridge

The compound exists in different forms including the free base and various salt forms such as hydrochloride and dihydrochloride, which enhance stability and solubility properties for practical applications .

Basic Chemical Information

Table 1: Chemical Identity Parameters of 2-Amino-3-(pyridin-4-yl)propanoic acid

ParameterFree BaseHydrochloride SaltDihydrochloride Salt
Molecular FormulaC₈H₁₀N₂O₂C₈H₁₁ClN₂O₂C₈H₁₂Cl₂N₂O₂
Molecular Weight166.18 g/mol202.64 g/mol239.10 g/mol
CAS Number1956-21-46962283720672030
IUPAC Name2-amino-3-(pyridin-4-yl)propanoic acid2-amino-3-pyridin-4-ylpropanoic acid;hydrochloride(2S)-2-amino-3-pyridin-4-ylpropanoic acid;dihydrochloride

The compound can be represented by various structural notations, facilitating its identification in chemical databases and literature:

  • InChI (Free Base): InChI=1S/C8H10N2O2/c9-7(8(11)12)5-6-1-3-10-4-2-6/h1-4,7H,5,9H2,(H,11,12)

  • SMILES (Free Base): NC(CC1=CC=NC=C1)C(=O)O

  • InChIKey (Hydrochloride): DIUTWKZSBAFEEB-UHFFFAOYSA-N

Physical and Chemical Properties

The physical and chemical properties of 2-Amino-3-(pyridin-4-yl)propanoic acid vary depending on its form (free base or salt). These properties significantly influence its applications in research and pharmaceutical development.

Chemical Properties

As an amino acid derivative, 2-Amino-3-(pyridin-4-yl)propanoic acid possesses both acidic (carboxylic acid) and basic (amino group) functionalities, making it amphoteric. Additionally, the pyridine nitrogen provides another basic site, contributing to its complex acid-base behavior.

The presence of the pyridine ring introduces unique chemical reactivity patterns:

  • The pyridine nitrogen can participate in coordination chemistry with metals

  • The amino and carboxylic acid groups can undergo typical peptide coupling reactions

  • The compound can form various salts, affecting solubility and stability profiles

Stereochemistry

2-Amino-3-(pyridin-4-yl)propanoic acid contains a stereogenic center at the alpha-carbon, resulting in two possible stereoisomers: the (R) and (S) enantiomers. These stereoisomers may exhibit different biological activities and applications.

Stereoisomers

  • (R)-2-Amino-3-(pyridin-4-yl)propanoic acid (D-form): This right-handed enantiomer has been reported with CAS number 37535-50-5

  • (S)-2-Amino-3-(pyridin-4-yl)propanoic acid (L-form): The left-handed enantiomer, corresponding to the naturally occurring configuration of amino acids, has been reported as its dihydrochloride salt (CAS: 178933-04-5)

  • Racemic mixture (DL-form): The racemic mixture has also been reported and is commercially available

The stereochemistry plays a crucial role in biological recognition processes, as enzymes and receptors often show selectivity toward specific stereoisomers .

Applications and Research Areas

2-Amino-3-(pyridin-4-yl)propanoic acid and its derivatives have diverse applications across several research domains and industrial sectors.

Market Trends and Industrial Applications

According to market research information, 2-Amino-3-(pyridin-4-yl)propanoic acid has attracted attention in the global chemical market:

  • Production techniques involving technical principle, process flow, facilities, and environmental protection considerations have been analyzed

  • Market trend analyses have evaluated production statistics, downstream consumer markets, and supply-demand dynamics

  • Distribution policies considering market size in major use segments have been established

This demonstrates the compound's commercial significance beyond academic research applications.

Related Compounds and Derivatives

Several structurally related compounds and derivatives of 2-Amino-3-(pyridin-4-yl)propanoic acid have been reported in the literature.

Key Derivatives

  • 2-{[(tert-Butoxy)carbonyl]amino}-3-(pyridin-4-yl)propanoic acid: A protected form of the amino acid commonly used in peptide synthesis (CAS: 33814-94-7)

  • 2-Amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid hydrochloride: A hydroxylated derivative with potentially different biological properties (CAS: VC16527414)

  • Various salt forms including hydrochloride (CAS: 69622837) and dihydrochloride (CAS: 20672030)

Structure-Property Relationships

Analytical Methods and Characterization

Several analytical techniques can be employed to characterize 2-Amino-3-(pyridin-4-yl)propanoic acid and its derivatives.

Spectroscopic Methods

The compound can be identified and characterized using standard spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: For structural elucidation

  • Mass Spectrometry: For molecular weight confirmation and fragmentation pattern analysis

  • Infrared Spectroscopy: For functional group identification

Chromatographic Methods

Separation and purity analysis can be performed using:

  • High-Performance Liquid Chromatography (HPLC): For purity determination and separation of stereoisomers

  • Thin-Layer Chromatography (TLC): For reaction monitoring and preliminary analysis

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